molecular formula C14H18N2O3 B1305893 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 462066-93-9

6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No. B1305893
CAS RN: 462066-93-9
M. Wt: 262.3 g/mol
InChI Key: HXWNUNVQIXBCTN-UHFFFAOYSA-N
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Description

The compound "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one" is a derivative of the quinolin-2-one family, which is a class of compounds known for their diverse biological activities. The quinolin-2-one nucleus is a common motif in medicinal chemistry, often associated with pharmacological properties such as anti-inflammatory, antimalarial, and anticancer activities. The ethoxy and hydroxyethylamino substituents on the quinolin-2-one core suggest potential modifications aimed at enhancing the compound's biological activity or solubility.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is utilized in the synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles . Although the specific synthesis of "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one" is not detailed in the provided papers, similar synthetic strategies involving sodium ethoxide as a catalyst and reactions with β-aminoaldehydes or β-aminoketones could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinoline ring system fused with a 2-one moiety. The substituents at various positions on the quinoline ring can significantly influence the compound's chemical and biological properties. For instance, the introduction of a 6-substituent on the quinoline nucleus, as seen in the synthesis of various 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, can lead to compounds with inhibitory activity against steroid 5alpha reductases . The specific arrangement and nature of substituents on "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one" would be expected to play a crucial role in its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Quinolin-2-one derivatives can participate in a range of chemical reactions, often influenced by the substituents present on the quinoline ring. For example, the Negishi-type coupling reaction is employed to introduce various substituents at the 6-position of the quinoline nucleus . Additionally, the synthesis of 6-hydroxy-1H-quinolin-2-one in an ionic liquid demonstrates the use of bromination, acylation, and the Heck reaction as key steps in the preparation of quinolin-2-one derivatives . These reactions highlight the versatility of quinolin-2-one chemistry and the potential pathways that could be explored for the synthesis and modification of "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The introduction of substituents such as ethoxy and hydroxyethylamino groups is likely to affect the compound's solubility, boiling and melting points, and stability. While the specific properties of "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one" are not provided in the papers, the synthesis of related compounds in ionic liquids suggests an interest in improving the environmental friendliness and efficiency of the synthesis process . The use of ionic liquids can also impact the purity and yield of the synthesized compounds, as demonstrated in the preparation of 6-hydroxy-1H-quinolin-2-one with high yield and purity .

Future Directions

Given the potential applications of EHOQ in various fields, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, studies could explore its potential uses in medicine, particularly in relation to its interaction with estrogen receptors .

properties

IUPAC Name

6-ethoxy-3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-12-3-4-13-10(8-12)7-11(14(18)16-13)9-15-5-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWNUNVQIXBCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one

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